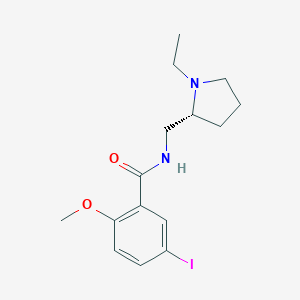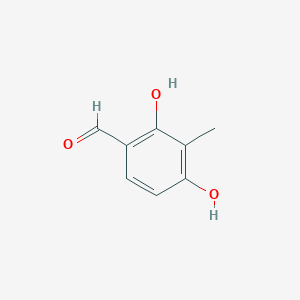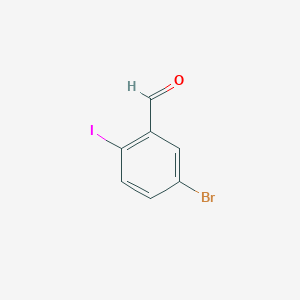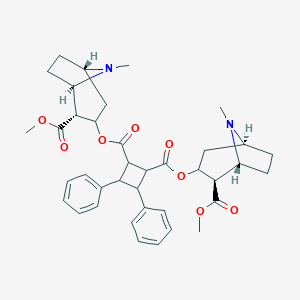
delta-Truxilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Truxilline, also known as 8,9-didehydro-4-methoxy-5-methylthioergoline, is a naturally occurring alkaloid that belongs to the ergoline family. It is found in various species of fungi and has been the subject of extensive scientific research due to its potential therapeutic applications. Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of delta-Truxilline is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Biochemische Und Physiologische Effekte
Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against cellular damage and inflammation. It has also been found to exhibit neuroprotective properties, which may help to protect against neurological damage and degeneration. Additionally, delta-Truxilline has been found to exhibit anticancer activity, making it a promising candidate for further investigation in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using delta-Truxilline in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigating various pathways and mechanisms. However, one limitation of using delta-Truxilline in lab experiments is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
Zukünftige Richtungen
There are many potential future directions for research on delta-Truxilline. One area of interest is its potential use in the treatment of various types of cancer, as it has been found to exhibit anticancer activity. Additionally, further investigation is needed to fully understand the mechanism of action of delta-Truxilline and its interactions with various receptors in the body. Other potential future directions for research on delta-Truxilline include its use in the treatment of neurodegenerative diseases, as well as its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
Delta-Truxilline can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound, while isolation from natural sources involves the extraction and purification of delta-Truxilline from fungi or other sources.
Wissenschaftliche Forschungsanwendungen
Delta-Truxilline has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that delta-Truxilline exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to exhibit anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
113350-52-0 |
|---|---|
Produktname |
delta-Truxilline |
Molekularformel |
C38H46N2O8 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |
InChI-Schlüssel |
SYSWFFZJNZSEIZ-HEEFFJJLSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



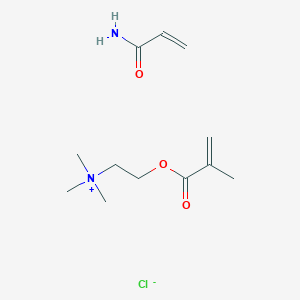
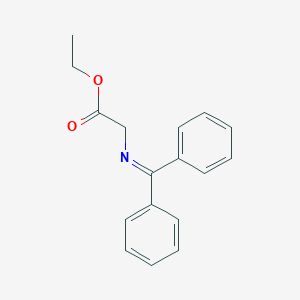
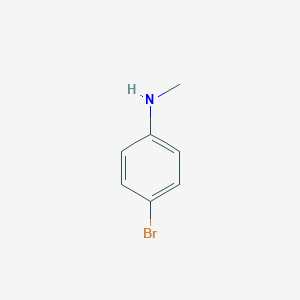
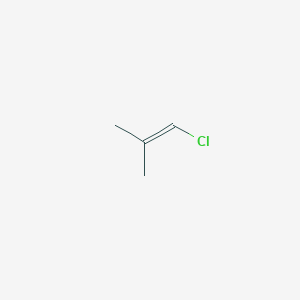
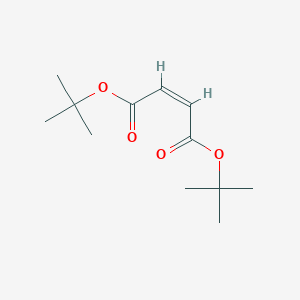
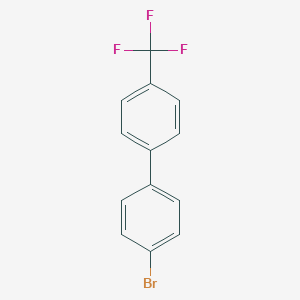
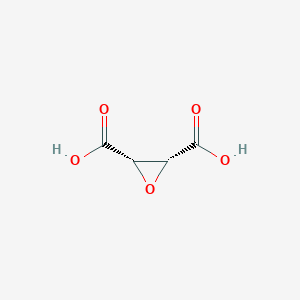
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
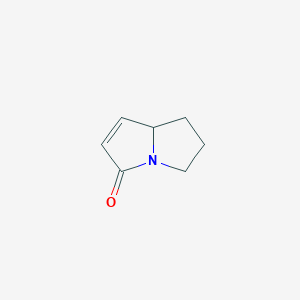
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
